molecular formula C17H21NO B194884 (+)-Tomoxetine CAS No. 105314-53-2

(+)-Tomoxetine

Katalognummer B194884
CAS-Nummer: 105314-53-2
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: VHGCDTVCOLNTBX-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Tomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of attention deficit hyperactivity disorder (ADHD). It is a chiral compound, with the (+) enantiomer being the active form.

Wissenschaftliche Forschungsanwendungen

  • Pediatric Attention Deficit Hyperactivity Disorder (ADHD) : Tomoxetine has shown promise as a treatment for pediatric ADHD. In a study, it was well tolerated with significant decreases in symptom severity ratings by parents and investigators (Kratochvil et al., 2001).

  • Adult ADHD : Tomoxetine was effective in treating adult ADHD, demonstrating drug-specific improvement in symptoms and significant improvement on neuropsychological measures of inhibitory capacity (Spencer et al., 1998).

  • Depression : An early phase II clinical trial indicated that tomoxetine could be effective in treating depression, showing statistically and clinically significant improvements in patients' symptoms (Chouinard et al., 2004).

  • Mechanism of Action in ADHD : Atomoxetine increased extracellular levels of norepinephrine and dopamine in the prefrontal cortex of rats, providing insights into its potential mechanism of efficacy in ADHD (Bymaster et al., 2002).

  • Clinical Pharmacology : Tomoxetine has shown activity in animal models of depression and selectively inhibits norepinephrine uptake in humans, suggesting potential as an antidepressant (Zerbe et al., 1985).

  • Potential Treatment for ADHD and Depression : Tomoxetine was developed as a potential treatment for both ADHD and depression, undergoing clinical trials for these indications (Preti, 2002).

  • Antagonism of Norepinephrine and Epinephrine Depletion : Tomoxetine antagonized the depletion of hypothalamic epinephrine and norepinephrine in rats, indicating its potential as an antidepressant (Fuller & Hemrick-Luecke, 1983).

  • Comparison with Methylphenidate in ADHD : In an open-label trial, atomoxetine was compared to methylphenidate for the treatment of ADHD, showing similar therapeutic effects and tolerability (Millichap, 2002).

  • Binding Properties : A study comparing the binding properties of tomoxetine with those of another ligand suggested its binding affinity for the norepinephrine uptake site and serotonin uptake site (Gehlert et al., 1995).

  • Stereoselectivity of Drug Action : Research on tomoxetine's stereoselectivity highlighted differences in the potencies of its optical isomers, providing insights into its pharmacodynamics (Oberlender et al., 1987).

  • Development of Selective Ligands : Iodinated derivatives of tomoxetine were developed for studying monoamine uptake sites, enhancing the understanding of its pharmacological properties (Chumpradit et al., 1992).

Wirkmechanismus

Target of Action

The primary target of (+)-Tomoxetine, also known as Atomoxetine, is the norepinephrine transporter (NET) . NET is a protein that plays a crucial role in the regulation of norepinephrine levels in the synaptic cleft .

Mode of Action

This compound acts as a selective norepinephrine reuptake inhibitor (NRI) . It binds to NET and inhibits the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced signaling through norepinephrine pathways.

Biochemical Pathways

The increased norepinephrine levels in the synaptic cleft enhance signaling through various biochemical pathways. These pathways include the adenylate cyclase pathway and the phosphatidylinositol pathway , both of which are involved in the regulation of various cellular functions .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, this compound is rapidly absorbed and widely distributed throughout the body. It is metabolized primarily by the liver, specifically by the cytochrome P450 2D6 enzyme . The metabolites are then excreted in the urine .

Result of Action

The increased norepinephrine signaling resulting from the action of this compound has various molecular and cellular effects. These include increased neuronal firing rates , enhanced synaptic plasticity , and improved cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, co-administration of other drugs , and individual genetic variations in the cytochrome P450 2D6 enzyme can affect the metabolism and hence the efficacy of this compound .

Eigenschaften

IUPAC Name

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147075
Record name (+)-Tomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105314-53-2
Record name (+)-Tomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOMOXETINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Tomoxetine
Reactant of Route 2
Reactant of Route 2
(+)-Tomoxetine
Reactant of Route 3
Reactant of Route 3
(+)-Tomoxetine
Reactant of Route 4
Reactant of Route 4
(+)-Tomoxetine
Reactant of Route 5
Reactant of Route 5
(+)-Tomoxetine
Reactant of Route 6
Reactant of Route 6
(+)-Tomoxetine

Q & A

Q1: How does (+)-tomoxetine interact with its target?

A1: this compound acts as a norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter (NET), primarily located on presynaptic noradrenergic neurons. [, , ] This binding prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, effectively increasing the concentration of norepinephrine available to interact with postsynaptic receptors. [, , ]

Q2: What are the downstream effects of this compound's interaction with NET?

A2: The increased synaptic norepinephrine concentration due to this compound's action on NET leads to enhanced noradrenergic neurotransmission. This can manifest as:

  • Improved attention and focus: Norepinephrine plays a crucial role in regulating attention and executive function. [, ]
  • Reduced hyperactivity and impulsivity: Elevated norepinephrine levels can modulate these behavioral aspects. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C17H21NO and a molecular weight of 255.36 g/mol.

Q4: Is there any information available on the spectroscopic data for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to elucidate the structure and confirm the identity of this compound.

Q5: How does the stereochemistry of tomoxetine influence its activity?

A5: Studies have shown that the (−)-enantiomer of tomoxetine (also known as atomoxetine) is the more potent enantiomer in inhibiting norepinephrine uptake. [, ] The (+)-enantiomer exhibits significantly weaker activity at the NET compared to the (−)-enantiomer. [, ]

Q6: Are there any other structural modifications that impact the activity of tomoxetine?

A6: The trifluoromethyl group on the phenoxy ring in the related compound fluoxetine is crucial for its selectivity towards serotonin uptake inhibition. [, ] In contrast, tomoxetine, with a methyl group in that position, displays selectivity for norepinephrine uptake inhibition. This highlights the importance of substituents on the phenoxy ring for target selectivity. [, , ]

Q7: Are there any specific formulation strategies for tomoxetine?

A7: The provided research papers primarily focus on the synthesis and preclinical evaluation of tomoxetine. While they don't delve into specific formulation strategies, common pharmaceutical approaches like salt formation (e.g., hydrochloride salt), particle size reduction, and the use of excipients can be employed to enhance solubility, bioavailability, and stability. [, , ]

Q8: What is the pharmacokinetic profile of tomoxetine?

A8: Tomoxetine is orally active and well-absorbed after oral administration. [, , ] It undergoes metabolism in the liver, and its major metabolic pathway involves cytochrome P450 (CYP) enzymes, particularly CYP2D6. []

Q9: What in vitro models are used to study tomoxetine's activity?

A9: Researchers often use synaptosomes prepared from rat hypothalamus to study tomoxetine's ability to inhibit norepinephrine uptake in vitro. [, , ]

Q10: What animal models are used to assess tomoxetine's efficacy?

A10: Tomoxetine's effects on attention and hyperactivity have been studied in various animal models, including spontaneously hypertensive rats (SHR). [, ] These models help researchers understand the compound's potential therapeutic benefits in conditions like ADHD.

Q11: Has this compound been evaluated in clinical trials?

A11: While the research papers don't explicitly mention clinical trials for this compound, they highlight the clinical relevance of its enantiomer, (−)-tomoxetine (atomoxetine), in treating ADHD. [, , , ] Atomoxetine has undergone extensive clinical evaluation and is an approved medication for ADHD.

Q12: Are there any other compounds with a similar mechanism of action to this compound?

A12: Other norepinephrine reuptake inhibitors, such as desipramine and reboxetine, share a similar mechanism of action with this compound. [, , ] These compounds differ in their chemical structures, pharmacokinetic properties, and selectivity for NET.

Q13: What are some key resources for researchers studying this compound?

A13: Essential resources include:

  • Animal models: Access to validated animal models, such as SHR, for in vivo studies. [, ]
  • Analytical techniques: Expertise in analytical techniques like NMR, IR, and MS for compound characterization. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.